4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide

Catalog No.
S13073084
CAS No.
606134-86-5
M.F
C17H21N3O3S2
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benz...

CAS Number

606134-86-5

Product Name

4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide

IUPAC Name

4-(cyclohexylmethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C17H21N3O3S2/c21-16(20-17-18-10-11-24-17)14-6-8-15(9-7-14)25(22,23)19-12-13-4-2-1-3-5-13/h6-11,13,19H,1-5,12H2,(H,18,20,21)

InChI Key

QFQOHPYLCCJBDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3

4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a unique structure comprising a thiazole ring, a benzamide core, and a sulfonamide group. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly as antimicrobial agents and in other therapeutic areas. The compound's molecular formula is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S and it has a molecular weight of approximately 365.46 g/mol .

Involving 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide typically include:

  • Formation of the Benzamide Core: This can be accomplished by reacting an appropriate amine with a benzoyl chloride derivative under basic conditions.
  • Introduction of the Thiazole Ring: The thiazole moiety can be synthesized through cyclization reactions involving precursors containing sulfur and nitrogen atoms.
  • Sulfonamide Formation: The final step generally involves the reaction of the intermediate product with cyclohexylmethylamine and a sulfonyl chloride, leading to the formation of the sulfonamide linkage.

These reactions may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

The biological activity of 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide is primarily attributed to its sulfonamide group, which is known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a critical substrate for folic acid synthesis in bacteria. This inhibition disrupts essential metabolic processes, leading to bacterial cell death. Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to fully elucidate its spectrum of activity and mechanism of action .

The synthesis methods for 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide generally involve multi-step organic synthesis techniques:

  • Benzamide Formation: Reacting 4-aminobenzoyl chloride with an amine.
  • Thiazole Synthesis: Utilizing cyclization reactions that may involve thioamide precursors.
  • Sulfonamide Synthesis: Combining the thiazole-benzamide intermediate with cyclohexylmethylamine and a sulfonyl chloride.

These steps can be optimized for industrial scale production through methods such as continuous flow chemistry or microwave-assisted synthesis to enhance efficiency and reduce by-products .

4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide has potential applications in:

  • Medicinal Chemistry: As an antimicrobial agent due to its ability to inhibit bacterial growth.
  • Pharmaceutical Development: In the design of new drugs targeting bacterial infections or other diseases influenced by folic acid metabolism.
  • Biochemical Research: As a tool compound for studying enzyme inhibition related to folate synthesis pathways.

The compound's unique structure may also allow for further derivatization to enhance its biological properties or reduce toxicity .

Interaction studies involving 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to target enzymes or receptors.
  • Inhibition Kinetics: Determining the rate at which the compound inhibits enzymatic activity.
  • Synergistic Effects: Investigating potential synergistic interactions with other antimicrobial agents.

Such studies are essential for optimizing dosing regimens and predicting clinical efficacy .

Several compounds share structural similarities with 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide, including:

Compound NameStructureKey Features
SulfanilamideSimple sulfonamideAntimicrobial properties
SulfamethoxazoleMore complex sulfonamideUsed in combination therapies
N-(6-methylpyridin-2-yl)benzamideRelated benzamideLacks sulfonamide group

Uniqueness

The uniqueness of 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide lies in its specific combination of functional groups, which may confer distinct biological activities compared to other sulfonamides. Its thiazole ring adds a layer of complexity that could enhance its interaction with biological targets, potentially leading to improved efficacy or reduced resistance development compared to simpler sulfonamides .

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

379.10243389 g/mol

Monoisotopic Mass

379.10243389 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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